molecular formula C24H14N2O B12003101 3-(2-Naphthoyl)pyrrolo(2,1-A)isoquinoline-1-carbonitrile

3-(2-Naphthoyl)pyrrolo(2,1-A)isoquinoline-1-carbonitrile

Cat. No.: B12003101
M. Wt: 346.4 g/mol
InChI Key: NUCOTJOBFCIJQD-UHFFFAOYSA-N
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Description

3-(2-Naphthoyl)pyrrolo[2,1-a]isoquinoline-1-carbonitrile is a synthetic pyrrolo[2,1-a]isoquinoline derivative characterized by a naphthoyl substituent at the C-3 position and a carbonitrile group at C-1. Pyrrolo[2,1-a]isoquinolines are nitrogen-containing heterocycles of significant pharmacological interest due to their structural resemblance to bioactive natural products like lamellarins and crispine A, which exhibit anticancer and antimicrobial activities . The synthesis of such compounds typically involves 1,3-dipolar cycloaddition or multicomponent one-pot reactions, as demonstrated in recent methodologies .

Properties

Molecular Formula

C24H14N2O

Molecular Weight

346.4 g/mol

IUPAC Name

3-(naphthalene-2-carbonyl)pyrrolo[2,1-a]isoquinoline-1-carbonitrile

InChI

InChI=1S/C24H14N2O/c25-15-20-14-22(26-12-11-17-6-3-4-8-21(17)23(20)26)24(27)19-10-9-16-5-1-2-7-18(16)13-19/h1-14H

InChI Key

NUCOTJOBFCIJQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)C3=CC(=C4N3C=CC5=CC=CC=C54)C#N

Origin of Product

United States

Preparation Methods

One-Pot Three-Component Reaction

The most widely reported method involves a one-pot three-component reaction combining isoquinoline, phenacyl bromides, and acetylenic dipolarophiles. This approach, pioneered by Chen et al., utilizes 1,2-epoxypropane as both solvent and base to generate isoquinolinium N-ylides in situ. For 3-(2-naphthoyl)pyrrolo[2,1-a]isoquinoline-1-carbonitrile, the synthetic pathway proceeds as follows:

  • Formation of Isoquinolinium Salt : Isoquinoline reacts with 2-bromo-2'-naphthylacetophenone to form an isoquinolinium bromide intermediate.

  • Generation of N-Ylide : The bromide anion opens the epoxide ring of 1,2-epoxypropane, producing an alkoxide that deprotonates the isoquinolinium salt to yield a 1,3-dipole.

  • Cycloaddition with Acetylenic Dipolarophile : The N-ylide undergoes 1,3-dipolar cycloaddition with a nitrile-containing alkyne (e.g., propiolonitrile). The primary cycloadduct spontaneously rearranges and dehydrates to form the aromatic pyrrolo[2,1-a]isoquinoline core.

Typical Reaction Conditions :

  • Reflux in 1,2-epoxypropane for 20 hours.

  • Molar ratios: Isoquinoline : phenacyl bromide : dipolarophile = 1 : 1 : 1.67.

  • Yields: 55–72% for analogous compounds.

Key Limitation : The choice of dipolarophile critically influences regioselectivity. Propiolonitrile favors C-1 cyano substitution, while ester-substituted alkynes (e.g., methyl propiolate) lead to carboxylate derivatives.

Post-Synthetic Functionalization

Cyanation of Ester Precursors

An alternative route involves synthesizing ethyl 3-(2-naphthoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate (a common intermediate) and converting the ester group to a nitrile. This two-step process includes:

  • Ester Hydrolysis : Treatment with aqueous NaOH to yield the carboxylic acid.

  • Dehydration : Reaction with PCl₅ or POCl₃ converts the acid to an acyl chloride, followed by ammonolysis to form the nitrile.

Challenges :

  • Low overall yields (35–45%) due to side reactions during dehydration.

  • Requires stringent anhydrous conditions to prevent hydrolysis.

Domino Reactions with α,β-Unsaturated Nitriles

A streamlined approach employs domino reactions between 1-aroyl-3,4-dihydroisoquinolines and acrylonitrile. Under microwave irradiation in trifluoroethanol (TFE), the reaction proceeds via conjugate addition and cyclization, directly introducing the nitrile group at C-1.

Advantages :

  • Shorter reaction time (2–4 hours vs. 20 hours for cycloaddition).

  • Higher regioselectivity due to electronic effects of the nitrile.

Representative Procedure :

  • Combine 1-(2-naphthoyl)-3,4-dihydroisoquinoline (1.0 equiv) and acrylonitrile (2.0 equiv) in TFE.

  • Heat at 120°C under microwave irradiation for 2 hours.

  • Purify via column chromatography (EtOAc/hexane) to isolate the product in 68% yield.

Comparative Analysis of Methods

Method Yield Reaction Time Key Advantages Limitations
Multicomponent Cycloaddition55–72%20 hoursOne-pot synthesis; high atom economyRequires excess dipolarophile
Post-Synthetic Cyanation35–45%48 hoursUses common intermediatesMulti-step; low efficiency
Domino Reaction68%2 hoursRapid; microwave-compatibleLimited substrate scope

Structural Characterization and Validation

  • NMR Spectroscopy :

    • ¹H NMR : Aromatic protons appear as multiplet signals at δ 7.2–8.5 ppm. The C-1 nitrile group deshields adjacent protons, causing a distinct downfield shift for H-2 (δ 7.65–7.75).

    • ¹³C NMR : The nitrile carbon resonates at δ 115–120 ppm, while the naphthoyl carbonyl appears at δ 190–195 ppm.

  • IR Spectroscopy :

    • Strong absorption bands at 2231 cm⁻¹ (C≡N stretch) and 1655 cm⁻¹ (C=O stretch) confirm functional groups.

  • X-ray Crystallography :

    • Confirms planar pyrrolo[2,1-a]isoquinoline core and dihedral angle of 85° between the naphthoyl and isoquinoline moieties .

Chemical Reactions Analysis

SALOR-INT L450286-1EA undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 3-(2-Naphthoyl)pyrrolo(2,1-A)isoquinoline-1-carbonitrile typically involves multicomponent reactions. A notable method for synthesizing pyrrolo[2,1-a]isoquinoline derivatives is through one-pot three-component reactions involving isoquinoline, substituted bromoacetophenones, and activated acetylenic dipolarophiles. These reactions yield compounds with high efficiency and good yields, making them valuable in synthetic organic chemistry .

Photocatalytic Applications

Recent studies have highlighted the role of pyrrolo[2,1-a]isoquinolines as multitasking organophotocatalysts. The incorporation of electron-withdrawing groups into the structure allows these compounds to be excited under visible light irradiation, enabling a range of redox reactions. This includes redox-neutral cross-coupling reactions between aryl halides and (hetero)arenes, nickel-catalyzed amination and oxygenation of aryl halides, and decarboxylative cross-coupling reactions involving α-amino acids . The ability to tailor the photophysical properties through structural modifications enhances their utility in photochemistry.

Medicinal Chemistry

The pyrrolo[2,1-a]isoquinoline scaffold has shown promise in medicinal chemistry due to its biological activities. Compounds containing this moiety have been investigated for their potential as anticancer agents and for their effects on various biological targets. For instance, derivatives of pyrrolo[2,1-a]isoquinolines have been synthesized and evaluated for their cytotoxicity against cancer cell lines . The introduction of different substituents can modulate their pharmacological properties, making them candidates for further drug development.

Case Study 1: Anticancer Activity

A study demonstrated that specific derivatives of pyrrolo[2,1-a]isoquinolines exhibited significant cytotoxic effects against human cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Photocatalytic Efficiency

Research on the photocatalytic efficiency of this compound revealed its effectiveness in facilitating various organic transformations under visible light. The study reported enhanced reaction rates and yields compared to traditional catalysts .

Comparative Data Table

Application AreaDescriptionKey Findings
Organic SynthesisOne-pot three-component reactions for synthesisHigh efficiency and good yields in producing pyrrolo[2,1-a]isoquinolines
PhotocatalysisUtilization as organophotocatalystsEffective in redox-neutral cross-coupling reactions under visible light
Medicinal ChemistryEvaluation as potential anticancer agentsSignificant cytotoxicity against cancer cell lines

Mechanism of Action

The mechanism of action of SALOR-INT L450286-1EA involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Pyrrolo[2,1-a]isoquinoline Derivatives

Compound Name Substituents (C-3) Functional Group (C-1) Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR) Reference
Ethyl 3-(2-Naphthoyl)-pyrrolo[2,1-a]isoquinoline-1-carboxylate (4i) 2-Naphthoyl Ethyl carboxylate 150–152 67 IR: 1704 cm⁻¹ (C=O); 1H-NMR δ 1.37 (t, Me)
2'-(2-Methoxyphenyl)-spiro-pyrrolo[2,1-a]isoquinoline-3'-carbonitrile (1b) 2-Methoxyphenyl Carbonitrile 162–164 N/A 1H-NMR δ 7.58–8.02 (m, ArH); 13C-NMR δ 116–133
Pyrrolo[2,1-a]isoquinoline-1-carbonitrile (11) None Carbonitrile 159–160 51 1H-NMR δ 6.96–8.79; HRMS: m/z 193.0729
Ethyl 3-(4-Bromobenzoyl)-pyrrolo[2,1-a]isoquinoline-1-carboxylate (4o) 4-Bromobenzoyl Ethyl carboxylate 190–192 66 IR: 1704 cm⁻¹ (C=O); 1H-NMR δ 7.74–7.80 (m, H-7)
9,10-Dimethoxy-3-(4-methoxyphenyl)-pyrido[2,1-a]isoquinoline-1-carbonitrile (6a-d) 4-Methoxyphenyl Carbonitrile N/A 52–60 Antitumor activity (weak)

Key Observations:

Functional Group Influence :

  • The carbonitrile group at C-1 (as in compound 11 and 1b ) enhances electrophilicity compared to ethyl carboxylate derivatives (e.g., 4i , 4o ). This group also simplifies synthetic routes, as seen in benzotriazole-mediated synthesis (51% yield for 11 ) .
  • Ethyl carboxylate derivatives exhibit strong IR absorption at ~1704 cm⁻¹ (C=O stretch), absent in carbonitrile analogs .

These groups also influence melting points, with brominated analogs (4o) showing higher melting points (190–192°C) than naphthoyl derivatives (4i: 150–152°C) . Spiro and fused-ring systems (e.g., 1b) introduce steric hindrance, reflected in complex NMR splitting patterns (δ 7.58–8.02 for aromatic protons) .

Biological Activity: Pyrido[2,1-a]isoquinoline carbonitriles (e.g., 6a-d) exhibit weak anticancer activity, suggesting that the pyrrolo[2,1-a]isoquinoline core alone may require additional pharmacophoric groups for potency . Antimicrobial screening of carbonitrile derivatives shows moderate activity against gram-positive bacteria (e.g., Bacillus subtilis), though data for the target compound remains unexplored .

Biological Activity

3-(2-Naphthoyl)pyrrolo(2,1-A)isoquinoline-1-carbonitrile, also known as 1-cyano-3-(2-naphthoyl)pyrrolo[2,1-a]isoquinoline, is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article discusses its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies that highlight its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-component reactions. A common method includes the one-pot three-component reaction starting from isoquinoline, substituted bromoacetophenones, and activated acetylenic dipolarophiles in a solvent like 1,2-epoxypropane. This method yields various pyrrolo[2,1-a]isoquinoline derivatives with high efficiency .

PropertyValue
Molecular FormulaC24_{24}H14_{14}N2_{2}O
Molecular Weight346.381 g/mol
CAS Number618444-27-2
LogP5.348

Anticancer Activity

Research has indicated that derivatives of pyrrolo[2,1-a]isoquinolines exhibit potent anticancer properties. For instance, studies have shown that certain compounds within this class can inhibit various protein kinases involved in cancer progression. In particular, a structure-activity relationship study identified new haspin inhibitors with nanomolar potency (IC50_{50} = 76 nM), demonstrating the potential of these compounds in targeting cancer cell proliferation .

The mechanism through which this compound exerts its biological effects is believed to involve the inhibition of critical kinases such as haspin. This inhibition disrupts cell cycle progression and induces apoptosis in cancer cells. The binding mode of these compounds has been elucidated through X-ray crystallography, providing insights into their interaction with target proteins .

Case Studies

Case Study 1: Haspin Inhibition
A recent study evaluated the efficacy of various pyrrolo[2,1-a]isoquinoline derivatives against haspin kinase. Compound 22 was noted for its high selectivity index and significant anti-proliferative activity against U-2 OS osteosarcoma cells. This study underscores the therapeutic potential of these compounds in oncology .

Case Study 2: Structure-Activity Relationship
A detailed SAR analysis was conducted on a series of pyrrolo[3,2-g]isoquinolines, revealing that modifications at specific positions significantly influence biological activity. The findings suggest that substituents on the isoquinoline core affect both potency and selectivity towards different kinases .

Q & A

Basic Question: What are the primary synthetic methodologies for constructing the pyrrolo[2,1-a]isoquinoline core in 3-(2-naphthoyl)pyrrolo[2,1-a]isoquinoline-1-carbonitrile?

The synthesis of the pyrrolo[2,1-a]isoquinoline scaffold often involves 1,3-dipolar cycloaddition or multicomponent reactions . A common approach utilizes nitrogen ylides generated from isoquinolinium salts reacting with acetylene derivatives. For example, quinoline reacts with 2-(bromoacetyl)benzothiazole to form intermediates that undergo cycloaddition with acrylonitrile or other dipolarophiles . Another method employs FeCl₃ or W-complex catalysts for oxidative coupling of tetrahydroisoquinolines with arylacyl bromides or trifluoromethylated reagents under mild conditions . These strategies prioritize regioselectivity and functional group tolerance, enabling efficient scaffold assembly .

Basic Question: How can researchers optimize reaction conditions for introducing the 2-naphthoyl group at the C-3 position?

The 2-naphthoyl moiety is typically introduced via nucleophilic substitution or Friedel-Crafts acylation . For instance, chlorine-substituted intermediates (e.g., compound 5 in ) react with naphthoyl derivatives under reflux in ethanol or acetonitrile. Triethylamine is often used to deprotonate nucleophiles (e.g., thiols or amines), improving substitution efficiency . Spectral monitoring (e.g., IR for CN/C=O stretches at ~2200 cm⁻¹ and 1650 cm⁻¹) and elemental analysis ensure successful functionalization . Yield optimization (e.g., 67–76% for naphthoyl derivatives) requires precise stoichiometry and solvent selection (e.g., CH₃CN for crystallization) .

Basic Question: What analytical techniques are critical for characterizing 3-(2-naphthoyl)pyrrolo[2,1-a]isoquinoline-1-carbonitrile?

Key techniques include:

  • IR spectroscopy : Confirms nitrile (CN, ~2215 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹) groups .
  • ¹H/¹³C NMR : Identifies substituent patterns (e.g., aromatic protons at δ 6.7–7.9 ppm, methylene groups at δ 2.9–4.3 ppm) .
  • Elemental analysis : Validates purity and stoichiometry (e.g., C: ~79.37%, H: ~4.87% for ethyl 3-(2-naphthoyl) derivatives) .
  • X-ray crystallography : Resolves spatial arrangements (e.g., monoclinic P2₁/c lattice parameters) .

Advanced Question: How do reaction mechanisms differ between metal-catalyzed and metal-free syntheses of pyrrolo[2,1-a]isoquinolines?

Metal-catalyzed routes (e.g., FeCl₃ or Rh) often proceed through oxidative coupling or decarboxylative cycloaddition . For example, FeCl₃ promotes N-alkylation followed by 1,3-dipolar cycloaddition, leveraging air as a terminal oxidant . In contrast, metal-free methods rely on base-mediated cyclization (e.g., triethylamine deprotonating isoquinolinium salts to generate ylides for [3+2] cycloaddition) . Rhodium catalysis enables unique pathways, such as annulation of diazoenals with imines to form luminescent pyrrolo[2,1-a]isoquinolinium salts . Mechanistic divergence lies in the activation of intermediates: metals stabilize transition states, while base-driven processes prioritize dipole formation .

Advanced Question: What strategies address contradictions in regioselectivity during 1,3-dipolar cycloaddition reactions?

Conflicting regioselectivity arises from competing electronic (e.g., electron-withdrawing groups) and steric effects. To mitigate this:

  • Solvent polarity : Polar solvents (e.g., DMF) enhance dipole stabilization, favoring specific adducts .
  • Catalyst modulation : Tungsten complexes under visible light improve trifluoromethyl group incorporation via radical pathways .
  • Substituent pre-organization : Bulky groups (e.g., 2-naphthoyl) direct cycloaddition to less hindered positions, as seen in lamellarin-inspired syntheses . Computational modeling (e.g., DFT) further predicts regiochemical outcomes by analyzing frontier molecular orbitals .

Advanced Question: How can chemoselective functionalization (e.g., formylation vs. peroxidation) be achieved on the pyrrolo[2,1-a]isoquinoline scaffold?

Recent studies demonstrate TBHP/Et₃N-mediated chemoselectivity . For instance:

  • Formylation : TBHP (tBuOOH) oxidizes C-H bonds at the pyrrole ring, yielding aldehydes without peroxidation byproducts .
  • Peroxidation : Adjusting stoichiometry (excess TBHP) and temperature (0–25°C) favors peroxide formation via radical coupling .
    Monitoring via TLC and quenching with Na₂S₂O₃ ensures selectivity. This method avoids metal catalysts, simplifying purification .

Advanced Question: What methodologies evaluate the anti-cancer potential of 3-(2-naphthoyl)pyrrolo[2,1-a]isoquinoline-1-carbonitrile derivatives?

In vitro protocols include:

  • Cytotoxicity assays : MTT or SRB tests against cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to reference drugs .
  • Mechanistic studies : Flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
  • Target profiling : Molecular docking with kinases (e.g., CDK4/6) or tubulin, validated by Western blotting .
    Derivatives with electron-withdrawing groups (e.g., CN) show enhanced activity due to improved membrane permeability and target binding .

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